1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 851169-48-7
VCID: VC2014540
InChI: InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
SMILES: CN(C)C(CN)C1=CC=CO1
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

CAS No.: 851169-48-7

Cat. No.: VC2014540

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine - 851169-48-7

Specification

CAS No. 851169-48-7
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Standard InChI Key AZJFCUDCKGDHOQ-UHFFFAOYSA-N
SMILES CN(C)C(CN)C1=CC=CO1
Canonical SMILES CN(C)C(CN)C1=CC=CO1

Introduction

Chemical Identity and Physical Properties

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is an organic compound with a furan ring connected to a dimethylamine-substituted ethylamine chain. Its physical and chemical properties make it a valuable building block in organic synthesis and pharmaceutical research.

Basic Identification Parameters

The compound is characterized by the following identifiers and physical properties:

ParameterValue
CAS Number851169-48-7
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
IUPAC Name1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine
Standard InChIInChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3
Standard InChIKeyAZJFCUDCKGDHOQ-UHFFFAOYSA-N
SMILESCN(C)C(CN)C1=CC=CO1
Canonical SMILESCN(C)C(CN)C1=CC=CO1
PubChem Compound ID3754087

The compound's structure integrates a furan ring with a chiral carbon center connecting to both an amino-ethyl group and a dimethylamino group, creating a molecule with multiple functional sites .

Structural Features

The molecular structure consists of:

  • A furan ring (a five-membered aromatic heterocycle containing oxygen)

  • A chiral carbon at the C-1 position of the ethane-1,2-diamine chain

  • A dimethylamino group (N~1~,N~1~-dimethyl) attached to the C-1 position

  • A primary amine group at the C-2 position

This combination of features creates a compound with both basic amine functionalities and an aromatic heterocycle, contributing to its reactivity patterns and potential applications .

Chemical and Physical Properties

Physical State and Appearance

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine typically exists as a yellow to amber liquid or oil at room temperature, based on the properties of similar furan-containing amines .

Solubility and Reactivity

The compound is expected to be:

  • Soluble in most organic solvents including ethanol, methanol, dichloromethane, and DMSO

  • Partially soluble in water due to its amine functionalities

  • Reactive toward electrophiles at both nitrogen centers

  • Capable of coordination chemistry through its nitrogen atoms and potentially the furan oxygen

Spectroscopic Data

NMR spectroscopic data has been reported for this compound, with data available in the Biological Magnetic Resonance Data Bank (BMRB entry bmse012601). The NMR experiments were conducted using:

  • Sample: 2mM in DMSO

  • Reference: DSS

  • Conditions: Temperature at 298K, pH 7.5

  • Spectrometer: Bruker Avance - 600MHz

Hazard CategoryClassificationHazard Statement
Skin corrosion/irritationCategory 1A, 1B, 1CH314: Causes severe skin burns and eye damage

This classification necessitates appropriate precautionary measures during handling and use .

Applications in Chemical Research

The structural features of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine make it potentially valuable in various chemical applications.

Catalysis and Ligand Chemistry

The compound's structure suggests potential applications as:

  • A ligand in transition metal catalysis due to its multiple coordination sites

  • An organocatalyst for asymmetric transformations, particularly if obtained in enantiomerically pure form

  • A building block for more complex ligand systems

Similar tertiary amine compounds have been used in organic synthesis as bases, nucleophiles, and ligands in various chemical reactions. They play important roles in the production of pharmaceuticals, catalysts, and materials .

Pharmaceutical Applications

The compound has potential pharmaceutical applications, as evidenced by its inclusion in patent literature related to:

  • Pharmacokinetically improved compounds

  • Therapeutic compounds for various applications

  • Novel pharmaceutical compositions

The combination of a furan ring with amine functionalities creates a scaffold that may interact with biological targets in therapeutically relevant ways.

Comparison with Structural Analogs

To better understand the properties and potential applications of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine, it's useful to compare it with structural analogs.

Comparison with Related Diamine Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Differences
1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine851169-48-7C8H14N2O154.21 g/molContains a furan ring at C-1 position
(1R,2R)-1,2-di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine171917-25-2C12H16N2O2Various (>97% ee)Contains two furan rings, one at each carbon of ethane-1,2-diamine
1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine842976-90-3C11H18N2O194.28Contains a 2-methoxy-phenyl group instead of furan
N,N-Dimethylethylenediamine110-70-3C4H12N2Not specifiedNo aromatic ring, simpler structure

These structural variations can significantly impact reactivity, binding properties, and potential applications in synthesis and medicinal chemistry .

Structure-Property Relationships

The furan ring in 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine contributes to:

  • Increased molecular rigidity compared to simple aliphatic diamines

  • Potential π-stacking interactions in binding to biomolecules or catalytic systems

  • Altered basicity of the adjacent amine groups

  • Different metabolic pathways in biological systems

These properties distinguish it from purely aliphatic diamines like N,N-dimethylethylenediamine while offering different reactivity patterns compared to phenyl-substituted analogs .

SupplierCatalog ReferencePackage SizePrice (as of 2025)
CymitQuimica3D-BJB169482500mg447.00 €
Vulcan ChemVC2014540VariousNot specified
Various distributorsDifferent catalog numbers250mg to multiple grams€178.00 to €447.00

These commercial offerings indicate the compound's relevance in chemical research and development .

Research Applications and Future Prospects

Current Research Applications

While specific research directly involving 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is limited in the literature, structural analogs and related compounds have been studied in:

  • Development of pharmacokinetically optimized compounds

  • Creation of inflammation-targeted Janus Kinase 3 inhibitors with improved pharmacokinetic profiles

  • Synthesis of novel therapeutic agents

Future Research Directions

Potential future research directions for this compound may include:

  • Investigation as a building block for novel pharmaceutical agents

  • Development of catalytic systems leveraging its coordination potential

  • Exploration of its reactivity in creating new chemical libraries

  • Studies of its biological activity and potential therapeutic applications

The versatility of the compound's structure, combining a heterocyclic aromatic system with chiral and diamine functionalities, suggests numerous potential applications worthy of further exploration.

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